molecular formula C13H13FN2O3 B15053599 N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide CAS No. 182182-32-7

N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide

Cat. No.: B15053599
CAS No.: 182182-32-7
M. Wt: 264.25 g/mol
InChI Key: TUUIIOPQMWHACM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide involves multiple steps. One common method starts with 3-fluoro-4-methylaniline as the substrate. The synthesis process includes nitration, hydrogenation, and oxidation reactions . The industrial production of this compound often involves optimizing these steps to improve yield and reduce the number of synthesis steps .

Chemical Reactions Analysis

N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxyimino group and the fluorine atom play crucial roles in its activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical properties and applications. The presence of the hydroxyimino group in this compound makes it unique and potentially more reactive in certain chemical reactions .

Properties

IUPAC Name

N-(3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUIIOPQMWHACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124877
Record name N-[3-Fluoro-5,6,7,8-tetrahydro-7-(hydroxyimino)-4-methyl-8-oxo-1-naphthalenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182182-32-7
Record name N-[3-Fluoro-5,6,7,8-tetrahydro-7-(hydroxyimino)-4-methyl-8-oxo-1-naphthalenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182182-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Fluoro-5,6,7,8-tetrahydro-7-(hydroxyimino)-4-methyl-8-oxo-1-naphthalenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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